4-Aminomethyl-1-n-butylpiperidine 2hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

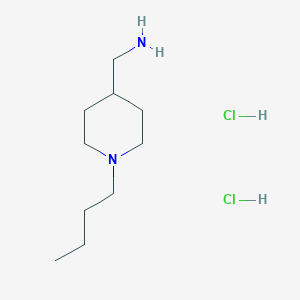

IUPAC Name |

(1-butylpiperidin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGFOFLKWPFVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629405 |

Source

|

| Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-15-6 |

Source

|

| Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl), a piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific public data on this exact dihydrochloride salt is limited, this guide synthesizes information from structurally related compounds to offer valuable insights into its chemical properties, potential synthesis, applications, and safe handling protocols.

Introduction: The Significance of the 4-Aminomethylpiperidine Scaffold

The 4-aminomethylpiperidine moiety is a crucial building block in medicinal chemistry.[1][2] Piperidine itself is a core component of morphine, underpinning its analgesic properties.[1][3] Derivatives of 4-aminomethylpiperidine (4-AMP) have been explored for a wide range of pharmacological activities, including analgesic, nootropic (cognition-enhancing), and as agonists for adrenergic receptors.[3][4][5] The versatility of the 4-AMP scaffold lies in its ability to be readily functionalized at both the piperidine nitrogen and the primary amine of the aminomethyl group, allowing for the creation of diverse chemical libraries for drug discovery.[1][2] The addition of an n-butyl group to the piperidine nitrogen, as in the topic compound, is expected to modulate its lipophilicity and potentially its pharmacological profile.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is not widely available, we can infer its properties based on the parent compound, 4-(Aminomethyl)piperidine, and related N-substituted derivatives.

| Property | Inferred Value/Information | Source/Basis |

| CAS Number | 62281-15-6 | [6] |

| Molecular Formula | C10H24Cl2N2 | Calculated |

| Molecular Weight | 243.22 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | General property of hydrochloride salts |

| Melting Point | Expected to be significantly higher than the free base | Salt formation increases melting point |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol | Hydrochloride salts are generally water-soluble |

| Boiling Point (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a boiling point of 237-238 °C. The N-butyl derivative is expected to have a similar or slightly higher boiling point. | [7][8] |

| Refractive Index (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a refractive index of n20/D 1.473. | [7][8] |

| Density (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a density of 1.013 g/mL at 25 °C. | [7][8] |

Predicted Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride. The following are predicted key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), signals for the piperidine ring protons, and a signal for the aminomethyl protons. The formation of the dihydrochloride salt will likely cause a downfield shift of the protons adjacent to the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbons of the n-butyl group, the carbons of the piperidine ring, and the aminomethyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).[9][10]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C10H22N2) upon thermal decomposition of the salt in the ion source. Fragmentation patterns would provide further structural information.[10]

Synthesis and Characterization Workflow

A plausible synthetic route to 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride would involve a two-step process: N-alkylation of a protected 4-aminomethylpiperidine derivative followed by deprotection and salt formation.

Figure 1: A plausible synthetic workflow for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-4-(aminomethyl)-1-n-butylpiperidine

-

To a stirred solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) as a base.

-

Add n-butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-4-(aminomethyl)-1-n-butylpiperidine.

Step 2: Synthesis of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

-

Dissolve the purified 1-Boc-4-(aminomethyl)-1-n-butylpiperidine (1 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) in excess (at least 2.2 equivalents).

-

A precipitate should form upon addition of the acidic solution.

-

Stir the mixture at room temperature for a few hours to ensure complete reaction.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Characterization

The final product should be characterized using the spectroscopic methods outlined in section 2.1 to confirm its identity and purity. Elemental analysis can also be performed to verify the empirical formula.

Potential Applications and Research Areas

Derivatives of 4-aminomethylpiperidine have shown promise in several therapeutic areas. The introduction of an N-butyl group in 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride may influence its biological activity and pharmacokinetic properties.

-

Analgesia: Given the role of the piperidine nucleus in opioid receptor binding, this compound could be investigated for its analgesic potential.[1][3]

-

Cognition Enhancement: 4-Aminopiperidine derivatives have been developed as potent cognition-enhancing drugs.[5] The N-butyl derivative could be explored for similar nootropic effects.

-

Receptor Agonism/Antagonism: Substituted 4-aminomethylpiperidines have been synthesized as potent and selective human beta3-adrenoreceptor agonists.[4] The title compound could be screened against a panel of receptors to identify novel pharmacological activities.

-

Serotonergic Activity: Derivatives of 4-(aminomethyl)piperidine have shown affinity for serotoninergic receptors of the 5-HT1A type.[11]

-

As a Synthetic Building Block: This compound, particularly in its free base form, can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[2]

Safety, Handling, and Storage

Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.[12][13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][16]

-

Handling: Avoid direct contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.[14][16] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Spills and Disposal: In case of a spill, contain the spillage and collect it with an inert absorbent material.[16] Dispose of the chemical waste through a licensed professional waste disposal service.[16]

Figure 2: Key safety precautions for handling 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Conclusion

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to pharmacologically active piperidine derivatives suggests its potential utility in various areas of drug discovery. This guide provides a foundational understanding of its likely chemical properties, a viable synthetic approach, and essential safety protocols. Further empirical research is warranted to fully elucidate the spectroscopic, physicochemical, and biological characteristics of this compound.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Steffan, R. J., Ashwell, M. A., Solvibile, W. R., Matelan, E., Largis, E., Han, S., Tillet, J., & Mulvey, R. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters, 12(20), 2963–2967.

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.

- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.

- New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2137–2140.

- PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.

- ChemicalBook. (2025, September 25). 4-(Aminomethyl)piperidine.

- ChemicalBook. (n.d.). This compound CAS#: 62281-15-6.

- Thermo Scientific Chemicals. (n.d.). 4-Aminomethyl-1-Boc-piperidine, 97% 25 g.

- precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.

- J&K Scientific LLC. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0.

- Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0.

- Benchchem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 62281-15-6 [m.chemicalbook.com]

- 7. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 8. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 14. nj.gov [nj.gov]

- 15. carlroth.com [carlroth.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethyl-1-n-butylpiperidine dihydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and pharmaceuticals. The presence of a primary aminomethyl group at the 4-position and an n-butyl substituent on the piperidine nitrogen provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive overview of the synthetic pathways to 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride is most effectively approached through a multi-step strategy that ensures high purity and good overall yield. A logical and widely applicable route commences with a commercially available, suitable piperidine precursor. This is followed by the introduction of the aminomethyl group, N-alkylation with the butyl group, and concluding with the formation of the dihydrochloride salt. Protecting group strategies are paramount to prevent unwanted side reactions and to direct the reactivity to the desired positions.

A common and efficient pathway involves the following key transformations:

-

Reductive Amination: Introduction of the aminomethyl moiety at the 4-position of a protected piperidone precursor.

-

N-Butylation: Alkylation of the piperidine nitrogen with a butyl group.

-

Deprotection and Salt Formation: Removal of the protecting group from the aminomethyl nitrogen and subsequent formation of the dihydrochloride salt.

This guide will focus on a robust and well-documented synthetic route starting from N-Boc-4-piperidone, a readily available starting material.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process, designed for optimal control and yield.

Caption: Overall synthesis pathway for 4-Aminomethyl-1-n-butylpiperidine 2HCl.

Detailed Synthesis Protocols

Stage 1: Reductive Amination for the Synthesis of tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate

The initial step involves a reductive amination reaction between N-Boc-4-piperidone and butanal to introduce the n-butyl group onto the piperidine nitrogen, followed by the introduction of the aminomethyl group. A more direct approach is the reductive amination of 4-(aminomethyl)piperidine derivatives. For the purpose of this guide, we will detail a reductive amination pathway that concurrently introduces the butyl group.

Reaction Scheme:

Experimental Protocol:

-

To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butanal (1.2 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise to the reaction mixture.[1][2] The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[1]

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are inert and effectively dissolve the reactants.

-

Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for direct reductive aminations as it is less basic and more selective than other borohydrides like sodium borohydride (NaBH₄), minimizing side reactions.[1][2]

-

Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and facilitates the separation of the organic product.

Stage 2: Boc Deprotection to Yield 4-(Aminomethyl)-1-butylpiperidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the primary amine.[3][4][5]

Reaction Scheme:

Experimental Protocol:

-

The crude or purified tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate from the previous step is dissolved in a suitable solvent such as methanol, dioxane, or DCM.

-

An excess of a strong acid is added. Common reagents for this deprotection include 4M HCl in dioxane, trifluoroacetic acid (TFA) in DCM, or concentrated HCl in methanol.[4][5][6]

-

The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue is the crude 4-(Aminomethyl)-1-butylpiperidine, often as its corresponding salt.

Causality Behind Experimental Choices:

-

Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions, proceeding through a stable tert-butyl cation intermediate. This allows for selective deprotection in the presence of other functional groups that are stable to acid.[6]

-

Solvent Choice: The choice of solvent depends on the acid used. Dioxane and methanol are common choices for reactions with HCl, while DCM is typically used with TFA.[4]

Stage 3: Formation of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

The final step is the formation of the stable dihydrochloride salt, which is often a crystalline solid, facilitating purification and handling.

Experimental Protocol:

-

The crude 4-(Aminomethyl)-1-butylpiperidine obtained after solvent removal in the previous step is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) is added dropwise to the stirred solution of the free amine until the pH is acidic (pH ~1-2).

-

The dihydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

The final product, 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, is dried under vacuum to a constant weight.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | tert-butyl (piperidin-4-ylmethyl)carbamate, Butanal | NaBH(OAc)₃ | DCM/DCE | Room Temp | 12-24 | 70-90 |

| 2 | tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate | 4M HCl in Dioxane or TFA | Dioxane/DCM | Room Temp | 1-4 | >95 (crude) |

| 3 | 4-(Aminomethyl)-1-butylpiperidine | HCl (in ether or isopropanol) | Isopropanol/Ethanol | 0 - Room Temp | 0.5-1 | Quantitative |

Alternative Synthetic Strategies

While the presented route is robust, alternative strategies can be employed depending on the availability of starting materials and desired scalability.

N-Alkylation of a Pre-formed Aminomethylpiperidine

An alternative approach involves the direct N-alkylation of a commercially available or synthesized 4-(aminomethyl)piperidine derivative.

Caption: Alternative synthesis via N-alkylation.

In this method, a protected 4-(aminomethyl)piperidine, such as tert-butyl (piperidin-4-ylmethyl)carbamate, is reacted with an n-butyl halide (e.g., n-butyl bromide) in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like DMF or acetonitrile.[7] This is followed by the same deprotection and salt formation steps as described previously.

Conclusion

The synthesis of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride can be achieved through a reliable and high-yielding synthetic sequence. The key to a successful synthesis lies in the strategic use of protecting groups and the selection of appropriate reagents for each transformation. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chemical entity for further investigation and application.

References

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- De Kimpe, N., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Journal of Fluorine Chemistry, 130(4), 386-393.

- The Royal Society of Chemistry. (2017). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Green Chemistry, 19, 4981-4985.

-

PrepChem.com. (2023). Synthesis of 4-(N-n-butylcarbamoyl)piperidine. Retrieved from [Link]

- Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- MDPI. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(18), 3299.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

- Wiley Online Library. (1998). Aliphatic Nucleophilic Substitution.

- ResearchGate. (2019).

- Chemical Review and Letters. (2021).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

-

PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

- Iranian Journal of Organic Chemistry. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine complexes under mild conditions. 2, 88-91.

- ResearchGate. (2015).

- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- ResearchGate. (2006).

-

PubChemLite. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). Retrieved from [Link]

-

Tetrahedron. (n.d.). 138022-04-5 | Tert-butyl methyl(piperidin-4-ylmethyl)-carbamate. Retrieved from [Link]

- ODU Digital Commons. (1982).

-

Pharmaffiliates. (n.d.). CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

- ChemRxiv. (2020).

- National Institutes of Health. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

Sources

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

4-Aminomethyl-1-n-butylpiperidine 2hcl mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Abstract

4-Aminomethyl-1-n-butylpiperidine dihydrochloride is a synthetic compound with a piperidine scaffold, a structural motif prevalent in a wide array of biologically active molecules. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. We will delve into hypothesized biological targets based on analogous piperidine derivatives, propose a multi-phased experimental workflow for mechanism of action (MoA) elucidation, and provide detailed protocols for key assays.

Introduction: The Piperidine Scaffold and a Path to Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Derivatives of 4-aminomethylpiperidine, in particular, have been explored for their potential as enzyme inhibitors, receptor modulators, and central nervous system (CNS) active agents.[1][2]

This compound presents a simple yet intriguing structure. The n-butyl group on the piperidine nitrogen imparts a degree of lipophilicity, which may influence its pharmacokinetic properties and target interactions. The primary aminomethyl group at the 4-position provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological macromolecules.

Given the novelty of this specific compound, this guide will not present a known mechanism of action. Instead, it will serve as a strategic and methodological roadmap for its discovery and characterization. We will proceed from broad, unbiased screening to focused target validation and in-depth mechanistic studies.

Hypothesized Biological Targets and Rationale

Based on the activities of structurally related piperidine compounds, we can formulate several primary hypotheses for the biological targets of this compound.

-

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs.

-

Serotonin (5-HT) and Dopamine (D) Receptors: Many CNS-active drugs targeting these receptors contain a piperidine core. For instance, certain piperidine derivatives act as potent 5-HT2A receptor inverse agonists.[3]

-

Orphan GPCRs: The compound could be an agonist or antagonist for less-characterized receptors like GPR119, for which some piperidine derivatives have shown activity.

-

-

Enzyme Inhibition: The ability of the aminomethyl group to interact with active sites makes enzyme inhibition a plausible mechanism.

-

Sigma (σ) Receptors: These unique receptors are known to bind a wide range of piperidine-containing compounds. Ligands for the σ1 receptor, in particular, have been investigated for their potential in treating neurological disorders and cancer.[7][8]

-

Ion Channels: While less directly suggested by the initial literature screen, the structural similarity to some CNS stimulants warrants an investigation into potential effects on ion channel function.

A Phased Experimental Workflow for MoA Elucidation

A systematic approach is crucial to efficiently and accurately determine the mechanism of action. We propose a three-phased workflow.

Caption: Agonist vs. Antagonist action at a Gq-coupled receptor.

Molecular Docking

-

Objective: To predict the binding mode of this compound within the binding pocket of its validated target (e.g., the 5-HT2A receptor or AChE).

-

Methodology:

-

Obtain a crystal structure of the target protein from the Protein Data Bank (PDB).

-

Use molecular modeling software (e.g., AutoDock, Schrödinger Maestro) to prepare the protein and ligand structures.

-

Perform docking simulations to predict the most favorable binding pose.

-

-

Insights Gained: This can reveal key amino acid residues involved in the interaction and guide future structure-activity relationship (SAR) studies.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Summary of Hypothetical Characterization Data

| Assay | Target | Result Type | Value | Interpretation |

| Radioligand Binding | 5-HT2A Receptor | Ki | 75 nM | High affinity binding |

| Calcium Flux | 5-HT2A Receptor | EC50 | > 10 µM | No agonist activity |

| Calcium Flux (Antagonist) | 5-HT2A Receptor | IC50 | 120 nM | Potent antagonist |

| Enzyme Inhibition | AChE | IC50 | 1.2 µM | Moderate inhibitor |

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and chemical biology. For this compound, a systematic investigation starting with broad screening and progressing to specific, hypothesis-driven experiments is paramount. The proposed workflow, leveraging established in vitro assays and in silico modeling, provides a robust framework for characterizing its pharmacological profile. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of how piperidine-based scaffolds can be tailored to achieve desired biological activities.

References

-

Kollmann, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Chemsrc. 1-Boc-4-(Aminomethyl)piperidine. [Link]

-

PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

-

Tuccinardi, T., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Al-Zharani, M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Kim, K., et al. (1998). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

-

Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the piperidine moiety is a ubiquitous and invaluable scaffold. Its conformational rigidity and ability to engage in key hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. Within this class of building blocks, 1-Boc-4-(aminomethyl)piperidine dihydrochloride has emerged as a particularly versatile and strategic intermediate. Its bifunctional nature—a primary amine for pharmacophore introduction and a Boc-protected secondary amine for controlled, sequential reactions—offers medicinal chemists a powerful tool for navigating complex synthetic pathways.

This guide provides a comprehensive technical overview of 1-Boc-4-(aminomethyl)piperidine dihydrochloride, encompassing its chemical identity, synthesis, physicochemical properties, and critical applications in drug discovery. We will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative scientific principles.

Core Compound Identification

Initially, it is crucial to clarify the precise chemical identity. The compound of interest is frequently requested with slight variations in nomenclature. Based on common usage and supplier information, this guide focuses on the tert-butyloxycarbonyl (Boc) protected form, which is the most synthetically useful variant.

-

Chemical Name: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate dihydrochloride

-

Common Synonyms: 1-Boc-4-(aminomethyl)piperidine 2HCl, N-Boc-4-(aminomethyl)piperidine dihydrochloride

-

Molecular Formula: C₁₁H₂₄N₂O₂Cl₂

-

Molecular Weight: 287.23 g/mol

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a wider range of reaction conditions.

Chemical Structure and Physicochemical Properties

The structure of 1-Boc-4-(aminomethyl)piperidine features a piperidine ring with a Boc-protected nitrogen at the 1-position and an aminomethyl group at the 4-position. The Boc group serves as a robust protecting group for the secondary amine of the piperidine ring, preventing its participation in reactions until its strategic removal is desired. The primary amine of the aminomethyl substituent is the key reactive handle for introducing the building block into a target molecule.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Boiling Point | 237-238 °C (lit.) | [1] |

| Density | 1.013 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.473 (lit.) | [1] |

| Solubility | Soluble in water, methanol, and DMSO | General chemical knowledge |

| pKa | ~10.13 (Predicted for the primary amine) |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 1-Boc-4-(aminomethyl)piperidine is a multi-step process that requires careful control of protecting group chemistry. A common synthetic route starts from 4-piperidinecarboxamide.

Synthetic Workflow Diagram

Caption: A conceptual workflow for the synthesis of 1-Boc-4-(aminomethyl)piperidine.

Detailed Synthetic Protocol (Conceptual)

A common method for the synthesis involves the protection of the piperidine nitrogen followed by the reduction of the carboxamide group.

Step 1: Boc Protection of 4-Piperidinecarboxamide

-

Rationale: The first step is to protect the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high selectivity for amines and the stability of the resulting Boc-protected amine. Triethylamine is used as a base to neutralize the acid generated during the reaction.

-

Procedure:

-

To a stirred solution of 4-piperidinecarboxamide and triethylamine in a suitable solvent (e.g., a mixture of water and an organic solvent like dichloromethane), add di-tert-butyl dicarbonate dropwise at room temperature.

-

Stir the reaction mixture for 8-10 hours.

-

After the reaction is complete, adjust the pH to 6-7 with a mild acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 1-Boc-4-piperidinecarboxamide.[4]

-

Step 2: Reduction of the Amide to the Amine

-

Rationale: The amide group of 1-Boc-4-piperidinecarboxamide is reduced to a primary amine to yield the final product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically used for this transformation.

-

Procedure:

-

Dissolve 1-Boc-4-piperidinecarboxamide in a dry aprotic solvent like tetrahydrofuran (THF).

-

Carefully add the reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine.

-

Step 3: Formation of the Dihydrochloride Salt

-

Rationale: To improve handling and stability, the free base is often converted to its dihydrochloride salt.

-

Procedure:

-

Dissolve the purified 1-Boc-4-(aminomethyl)piperidine in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Applications in Drug Development

1-Boc-4-(aminomethyl)piperidine is a versatile building block used in the synthesis of a wide range of biologically active molecules.[5][6] Its utility stems from the ability to selectively deprotect and functionalize the two amine groups.

Key Therapeutic Areas and Examples:

-

Oncology: It is a precursor for the synthesis of kinesin spindle protein (KSP) inhibitors, which are being investigated as potential anticancer agents.[1][3]

-

Metabolic Diseases: The compound is used to prepare agonists for the orphan G-protein coupled receptor GPR119, which has potential as a target for the treatment of diabetes.[1][3]

-

Inflammation and Immunology: It is a key intermediate in the synthesis of Pim-1 kinase inhibitors, which play a role in cell survival and proliferation and are targets for inflammatory diseases and cancer.[1][3]

-

Infectious Diseases: The piperidine scaffold is a common feature in many antiviral and antibacterial agents, and this building block can be used in the synthesis of novel aspartic acid protease inhibitors.[1][3]

Experimental Protocols: A Practical Guide

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the piperidine nitrogen for further functionalization.

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is a strong acid that effectively cleaves the Boc group, and it is volatile, making it easy to remove after the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and the TFA.

Materials:

-

1-Boc-4-(aminomethyl)piperidine dihydrochloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 1-Boc-4-(aminomethyl)piperidine dihydrochloride in DCM.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected product, 4-(aminomethyl)piperidine.

Workflow for Boc Deprotection

Caption: A step-by-step workflow for the acid-catalyzed deprotection of the Boc group.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

1-Boc-4-(aminomethyl)piperidine dihydrochloride is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of protecting groups and reactive sites provides a reliable and flexible platform for the construction of complex, biologically active molecules. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics. This guide has aimed to provide a solid foundation for that understanding, empowering scientists to confidently and effectively utilize this cornerstone building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736817, 1-Boc-4-(aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

- 1. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 2. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates. This technical guide delves into the predicted biological activities of a specific, yet underexplored, derivative: 4-Aminomethyl-1-n-butylpiperidine dihydrochloride. While direct experimental data on this compound is scarce, a comprehensive analysis of structurally related molecules allows for the formulation of robust, testable hypotheses regarding its potential pharmacological profile. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale and detailed experimental workflows to investigate this compound's potential as a modulator of key central nervous system (CNS) targets, including sigma (σ), histamine, and dopamine receptors. We will explore the causality behind experimental choices, provide validated protocols, and synthesize existing data to build a strong case for the systematic evaluation of this promising chemical entity.

Introduction: The Piperidine Scaffold and the Subject Molecule

4-Aminomethyl-1-n-butylpiperidine 2HCl is a small molecule featuring a piperidine ring N-substituted with a butyl group and a C4-position aminomethyl substituent. The piperidine ring is a privileged scaffold due to its favorable physicochemical properties, including high aqueous solubility (when protonated), metabolic stability, and its ability to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets.

This guide will systematically deconstruct the molecule's structural features to predict its most likely biological targets. The N-butyl group confers lipophilicity, which may enhance membrane permeability and interaction with hydrophobic binding pockets. The 4-aminomethyl group provides a primary amine, a key pharmacophoric feature for interaction with numerous receptors and enzymes. Based on extensive literature precedent, we will focus on three primary areas of potential high-impact activity: sigma receptor modulation, histamine H3 receptor antagonism, and dopamine receptor interactions.

Primary Hypothesis: Sigma (σ) Receptor Modulation

A compelling body of evidence suggests that the piperidine core is a highly effective scaffold for designing potent and selective sigma receptor ligands.[1][2] The sigma-1 (σ1) receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuroplasticity, and pain modulation. Numerous high-affinity σ1 ligands, including analgesics and CNS drug candidates, feature an N-substituted piperidine ring.[1][3]

The structure of 4-Aminomethyl-1-n-butylpiperidine suggests it could fit the general pharmacophore for σ1 ligands, which typically consists of a basic nitrogen atom separated from a hydrophobic region by a specific distance. The protonated piperidine nitrogen can form a critical salt bridge with key acidic residues (e.g., Glu172) in the σ1 binding pocket, a phenomenon noted for other piperidine derivatives.[4][5]

Data from Structurally Related Piperidine Ligands

To ground this hypothesis, the binding affinities of several N-substituted piperidine derivatives for sigma receptors are summarized below. This data illustrates the scaffold's compatibility with high-affinity binding.

| Compound Class | Representative Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Source |

| Phenoxyalkylpiperidines | 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 125 | [6] |

| N-Alkylpiperidines | 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | High Affinity | Low Affinity | [2] |

| Aminoethylpiperidines | 1-Methyl-4-(2-aminoethyl)piperidine derivative | High Affinity | Moderate Affinity | [7] |

| Piperidine H3R/σ1R Ligands | Compound 5 (proprietary) | 3.64 | 15.6 | [8] |

Table 1: Sigma receptor binding affinities for various piperidine-based ligands, demonstrating the scaffold's high potential for σ1 receptor interaction.

Proposed Experimental Workflow: σ Receptor Binding Affinity

To empirically validate this hypothesis, a standard radioligand competition binding assay should be performed. This protocol provides a robust and reproducible method to determine the binding affinity (Kᵢ) of the test compound for both σ1 and σ2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at human σ1 and σ2 receptors.

Materials:

-

HEK-293 cell membranes expressing recombinant human σ1 or σ2 receptors.

-

Radioligand for σ1: (+)-[³H]pentazocine.

-

Radioligand for σ2: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Scintillation vials and cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Protocol:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation Setup: In 96-well plates, combine the cell membranes (20-40 µg protein), the appropriate radioligand (at a concentration near its Kₔ, e.g., 1-2 nM), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

-

Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Visualization: Sigma-1 Receptor Signaling Hub

The following diagram illustrates the central role of the σ1 receptor as a molecular chaperone, modulating the activity of various client proteins.

Caption: The σ1 receptor acts as a hub at the MAM, modulating Ca²⁺ signaling and cellular stress.

Secondary Hypothesis: Histamine H3 Receptor (H3R) Antagonism

Recent research has uncovered a fascinating overlap between σ1R and H3R pharmacology, with several compounds demonstrating potent dual-target activity.[8][9][10] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, making H3R antagonists promising candidates for treating cognitive disorders and neuropathic pain.[4] The piperidine moiety has been explicitly identified as a critical structural feature for achieving this dual H3R/σ1R activity.[4][9]

The combination of the N-butylpiperidine core in our subject molecule aligns well with the structures of known dual-acting ligands, making H3R antagonism a highly plausible secondary activity.

Data from Dual-Acting Piperidine Ligands

The following table presents data for piperidine derivatives with confirmed dual affinity, highlighting the feasibility of this pharmacological profile.

| Compound | hH3R Kᵢ (nM) | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Source |

| KSK68 (Piperidine-based) | 7.7 | 3.6 | 15.6 | [4] |

| Compound 12 (Piperidine-based) | 7.7 | 5.0 | 20.0 | [4][5] |

| KSK67 (Piperazine-based) | 3.2 | 1531 | 148 | [4] |

Table 2: Binding affinities of closely related piperidine and piperazine derivatives. Note the dramatic increase in σ1R affinity when the piperazine ring (KSK67) is replaced with a piperidine ring (KSK68), underscoring the importance of the piperidine scaffold.

Proposed Experimental Workflow: H3R Functional Antagonism Assay

To assess functional activity at the H3R, a cellular assay measuring the downstream signaling of this Gᵢ-coupled receptor is required. A common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Objective: To determine if this compound acts as an antagonist at the human H3 receptor.

Materials:

-

CHO or HEK-293 cells stably expressing the human H3 receptor.

-

Assay Medium: HBSS or DMEM with 0.1% BSA.

-

(R)-α-methylhistamine (RAMH): A potent H3R agonist.

-

Forskolin: An adenylyl cyclase activator.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Commercially available cAMP detection kit (e.g., HTRF, ELISA).

-

Test Compound and reference antagonist (e.g., Pitolisant).

Protocol:

-

Cell Plating: Plate the H3R-expressing cells in 96- or 384-well plates and grow to confluency.

-

Pre-incubation (Antagonist Mode): Aspirate the growth medium and add assay medium containing various concentrations of the test compound or reference antagonist. Incubate for 15-30 minutes at 37°C.

-

Agonist Challenge: Add the H3R agonist RAMH at a concentration that gives a sub-maximal response (EC₈₀) to all wells except the basal control.

-

Stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will produce a dose-dependent reversal of the RAMH-induced inhibition of forskolin-stimulated cAMP levels. Calculate the IC₅₀ of the antagonist and, if desired, determine the Schild regression to find the Kₑ.

Visualization: Dual-Target Screening Workflow

This diagram outlines a logical workflow for efficiently screening compounds for dual H3R and σ1R activity.

Caption: The D₂ receptor, upon activation, inhibits adenylyl cyclase via Gαi, reducing cAMP levels.

Other Potential Activities and Future Directions

While the primary hypotheses focus on CNS receptors, the structural motifs of this compound suggest other, less probable but still viable, biological activities.

-

Antifungal Activity: A study on 4-aminopiperidines identified derivatives with potent antifungal activity against Candida and Aspergillus species by inhibiting ergosterol biosynthesis. [11]An initial screen using standardized microbroth dilution assays against a panel of clinically relevant fungal isolates would be a logical first step.

-

Enzyme Inhibition: The aminomethyl-piperidone core has been successfully used to design inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment. [12]While our subject molecule is not a piperidone, the aminomethyl group is a key feature that could interact with the active sites of various enzymes. Broader enzymatic screening could reveal unexpected activities.

The most promising path forward involves a tiered screening cascade. Initial, high-throughput binding assays against σ₁, σ₂, H₃, and D₂-like receptors should be prioritized. Positive hits should then be advanced to functional cellular assays to determine agonist versus antagonist activity. If a potent and selective profile emerges, subsequent investigation into in vivo efficacy in relevant animal models of pain, psychosis, or cognitive dysfunction would be warranted.

Conclusion

This compound represents a molecule of significant untapped potential. By leveraging a structure-activity relationship-based approach, we have constructed a strong, evidence-based rationale for its investigation as a novel modulator of sigma, histamine, and dopamine receptors. The piperidine core is a privileged scaffold that has yielded numerous successful drugs, and the specific substitutions on this compound align with key pharmacophoric features for high-affinity interaction with these important CNS targets. The experimental workflows detailed in this guide provide a clear, logical, and scientifically rigorous path for elucidating its biological activity, potentially uncovering a valuable new lead compound for therapeutic development.

References

- Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281.

- Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Tuccinardi, T., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

- Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed.

- Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.

- Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.

- Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. University of Catania Institutional Research Repository.

- Leone, S., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro Institutional Research Repository.

- Rossi, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

- Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

- Chero, L.H., et al. (2023).

- Hofer, W., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- Jadav, P., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. PubMed.

- Schepmann, D., et al. (2018).

Sources

- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unict.it [iris.unict.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safe Handling of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable physicochemical properties.[1] However, the inherent reactivity of the amine functionalities, combined with its nature as a dihydrochloride salt, necessitates a thorough understanding of its properties to ensure safe handling. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed protocols for its safe use in a laboratory setting.

The presence of a primary amine and a tertiary amine within the same molecule, along with its formulation as a hydrochloride salt, presents a unique set of handling considerations. Amine compounds can be corrosive, irritant, and may have toxicological effects.[2] Exposure to amine vapors has been reported to cause visual disturbances, such as blurred vision and the appearance of halos around lights.[3] The dihydrochloride salt form, while generally improving stability and solubility, can release hydrogen chloride gas upon thermal decomposition or reaction with strong bases.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride are summarized below.

| Hazard Class | GHS Classification | Key Considerations |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[4] | Ingestion can lead to gastrointestinal irritation.[5] Piperidine itself has moderate acute oral toxicity.[6] |

| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and irritation)[7] | Direct contact can cause chemical burns.[5] Amines are readily absorbed through the skin.[8] |

| Serious Eye Damage/Irritation | Category 1/2A (Causes serious eye damage)[7] | Vapors and direct contact can cause severe irritation and potentially irreversible eye damage.[2] |

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[9] | Inhalation of dust or aerosols can irritate the respiratory tract.[2] |

Causality Behind the Hazards:

-

Corrosivity and Irritation: The basicity of the amine groups contributes to the corrosive nature of the compound, enabling it to disrupt biological tissues upon contact. The hydrochloride salt can also contribute to irritation, particularly to mucous membranes.

-

Toxicity: The toxicological profile of piperidine derivatives can vary widely. However, the parent compound, piperidine, is known to have toxic effects upon inhalation, ingestion, and dermal contact.[10] It can cause a range of sublethal effects including decreased motor activity, tremors, and respiratory distress.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

The primary objective of engineering controls is to contain the hazard at its source.

-

Fume Hood: All handling of solid 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]

When engineering controls cannot eliminate all risks, PPE provides a crucial barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is critical for preventing accidents and ensuring the integrity of research.

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within a fume hood to contain any dust.[7]

-

Use a spatula for transferring the solid. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Solution Preparation:

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Be aware of any potential exothermic reactions, especially when dissolving in protic solvents.

-

-

Reaction Quenching and Work-up:

-

Be cautious when adding quenching reagents, as this can generate heat or gas.

-

Perform all extractions and washes within the fume hood.

-

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[12] The storage area should be secured and accessible only to authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react vigorously with amines. Strong bases will deprotonate the hydrochloride salt, releasing the free amine which may be more volatile and reactive.

Section 4: Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is crucial to minimizing harm.

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an absorbent material like sand or a universal binding agent to contain the spill.[12] Avoid creating dust.

-

Neutralize (with caution): For spills of solutions, consider neutralization with a weak acid (e.g., sodium bisulfate) before absorption, but only if you are trained to do so.

-

Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4]

Emergency Response Logic

Caption: Decision-making flow for responding to spills or personnel exposure incidents.

Section 5: Waste Disposal

All waste containing 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

-

Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is a valuable reagent in drug discovery and development. However, its chemical properties necessitate a comprehensive understanding and implementation of robust safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound. A proactive and informed approach to safety is paramount in a research environment.

References

-

National Institute of Industrial Health. (2016). Piperidine: Human health tier II assessment. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. PubChem. [Link]

-

Alexidis, A. N., Rekka, E. A., Demopoulos, V. J., & Kourounakis, P. N. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131–137. [Link]

-

Sharma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

-

Angene Chemical. (2021). Safety Data Sheet. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Kim, J. Y., et al. (n.d.). Amines as occupational hazards for visual disturbance. PMC - NIH. [Link]

-

Tri-iso. (n.d.). Material Safety Data Sheet. [Link]

-

Al-Hussain, S. A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

-

Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Penta chemicals. (2024). Piperidine - Safety Data Sheet. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-(aminomethyl)piperidine. PubChem. [Link]

Sources

- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tri-iso.com [tri-iso.com]

- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. angenechemical.com [angenechemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 12. carlroth.com [carlroth.com]

- 13. chemos.de [chemos.de]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethyl-1-n-butylpiperidine dihydrochloride (2HCl) is a substituted piperidine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. As a chemical intermediate and building block, its structural motif is integral to the synthesis of a variety of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and known biological significance of this compound. While specific pharmacological data for 4-Aminomethyl-1-n-butylpiperidine 2HCl remains limited in publicly accessible literature, this guide will delve into the broader context of 4-aminomethylpiperidine derivatives to extrapolate its potential applications and guide future research.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered ring structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The incorporation of an aminomethyl group at the 4-position of the piperidine ring introduces a key basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with enzymes and receptors.